4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine
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Overview
Description
4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with fluorophenyl and methylphenyl groups
Mechanism of Action
Target of Action
Compounds similar to “4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine” often target enzymes like acetylcholinesterase (AChE) in the nervous system . AChE is a principal enzyme that hydrolyzes acetylcholine, a key neurotransmitter in both vertebrates and invertebrates .
Mode of Action
These compounds typically inhibit the activity of their target enzymes. For instance, AChE inhibitors prevent the breakdown of acetylcholine, thereby increasing its levels and enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting various biochemical pathways. This can result in changes in nerve impulse transmission, which can lead to behavioral changes and movement impairment .
Result of Action
Similar compounds that inhibit ache can lead to increased acetylcholine levels, affecting nerve impulse transmission and leading to various physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 4-methylbenzaldehyde in the presence of hydrazine hydrate, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amines.
Scientific Research Applications
4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)pyridazine
- 3,6-Bis(4-methylphenyl)pyridazine
- 4-(4-Methoxyphenyl)-3,6-bis(4-methylphenyl)pyridazine
Uniqueness
4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine is unique due to the presence of both fluorophenyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and specificity in various applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2/c1-16-3-7-19(8-4-16)23-15-22(18-11-13-21(25)14-12-18)24(27-26-23)20-9-5-17(2)6-10-20/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYLNLFPTPZDKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C(=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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